Cletoquine Hydrochloride
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Overview
Description
Cletoquine Hydrochloride is a major active metabolite of Hydroxychloroquine, a Chloroquine derivative. It exhibits significant antiviral and antimalarial effects, particularly against the chikungunya virus and malaria . This compound is primarily used in research settings and has shown potential in treating autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cletoquine Hydrochloride is synthesized through a series of chemical reactions involving Hydroxychloroquine. The process typically involves the following steps:
Hydroxychloroquine Conversion: Hydroxychloroquine is converted to Cletoquine through a series of chemical reactions, including oxidation and reduction steps.
Hydrochloride Formation: The resulting Cletoquine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Cletoquine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Cletoquine can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert Cletoquine back to its precursor forms.
Substitution: Cletoquine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various Cletoquine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Cletoquine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of Chloroquine derivatives.
Biology: Investigated for its antiviral properties against viruses like chikungunya and its antimalarial effects.
Medicine: Explored for potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Cletoquine Hydrochloride exerts its effects through several mechanisms:
Lysosomal Activity Interference: It interferes with lysosomal activity, affecting the degradation of cellular components.
Autophagy Inhibition: It inhibits autophagy, a process involved in the degradation and recycling of cellular components.
Membrane Stability: It interacts with cellular membranes, altering their stability and function.
Signaling Pathways: It modulates signaling pathways and transcriptional activity, leading to reduced cytokine production and immune response modulation
Comparison with Similar Compounds
- Hydroxychloroquine
- Chloroquine
- Desethylhydroxychloroquine
- Cletoquine Oxalate .
Properties
Molecular Formula |
C16H23Cl2N3O |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H22ClN3O.ClH/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16;/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20);1H |
InChI Key |
QHQKUZCYOUFMEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |
Origin of Product |
United States |
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